

## Natural occurrence of tetramethoxyflavonols outside of citrus fruits

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Compound of Interest

Compound Name:

4'-Hydroxy-6,7,8,3'tetramethoxyflavonol

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B11938720

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# For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of tetramethoxyflavonols in plant species outside of the well-documented citrus family. This document details the specific compounds, their plant sources, quantitative data, and the associated biological activities. Furthermore, it outlines detailed experimental protocols for their extraction, isolation, and characterization, and visualizes key workflows and signaling pathways to support further research and development efforts.

#### Introduction to Tetramethoxyflavonols

Tetramethoxyflavonols are a subclass of polymethoxyflavonoids (PMFs), which are characterized by the presence of four methoxy groups on the flavonol backbone. While citrus fruits are a rich source of PMFs, numerous other plant species synthesize these compounds, which exhibit a wide range of potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This guide focuses on tetramethoxyflavonols identified in non-citrus plant sources.

## Key Tetramethoxyflavonols and Their Non-Citrus Sources



Several tetramethoxyflavonols have been isolated and identified from a variety of plant families. The following sections provide details on some of the most studied compounds.

Also known as tetramethyl-luteolin, this compound has been isolated from several non-citrus plants and is noted for its anti-inflammatory, chondroprotective, and anti-cancer properties.[1]

Table 1: Natural Non-Citrus Sources of 5,7,3',4'-Tetramethoxyflavone

Plant Species	Family	Plant Part	Reference
Kaempferia parviflora (Black Ginger)	Zingiberaceae	Rhizomes	[1][2]
Murraya paniculata (Orange Jasmine)	Rutaceae	Leaves	[1][2]
Boesenbergia pandurata	Zingiberaceae	Rhizomes	[2]
Murraya exotica	Rutaceae	Not specified	[3]

Casticin is a well-studied flavonol known for its anti-inflammatory, immunomodulatory, and potent anti-tumor activities.[4][5] It has been isolated from numerous plants, particularly within the Vitex and Artemisia genera.[4][6][7]

Table 2: Natural Non-Citrus Sources of Casticin



Plant Species	Family	Plant Part	Concentration (% w/w)	Reference
Vitex agnus- castus	Lamiaceae	Seeds, Aerial parts	0.03% - 1.18% (fruits)	[4][7]
Vitex trifolia	Lamiaceae	Fruits, Leaves	0.01% (leaves)	[6][7]
Artemisia annua	Asteraceae	Not specified	Not specified	[4][6][8]
Artemisia abrotanum	Asteraceae	Not specified	Not specified	[4]
Achillea millefolium	Asteraceae	Not specified	Not specified	[9]
Daphne genkwa	Thymelaeaceae	Not specified	Not specified	[4]

Artemetin is another polymethoxyflavone found in Artemisia species. It has been investigated for its synergistic effects with antimalarial drugs.[10]

Table 3: Natural Non-Citrus Sources of Artemetin

Plant Species	Family	Plant Part	Reference
Artemisia annua	Asteraceae	Herb	[10]
Artemisia abrotanum	Asteraceae	Herb	[10]
Artemisia absinthium	Asteraceae	Herb	[10]

Chrysosplenol D is a flavonoid found in Artemisia annua that has demonstrated antiinflammatory and pro-apoptotic activities in cancer cells.[8][11][12]

Table 4: Natural Non-Citrus Sources of Chrysosplenol D

Plant Species	Family	Plant Part	Reference
Artemisia annua	Asteraceae	Not specified	[8][11]



Table 5: Additional Non-Citrus Sources of Tetramethoxyflavonols

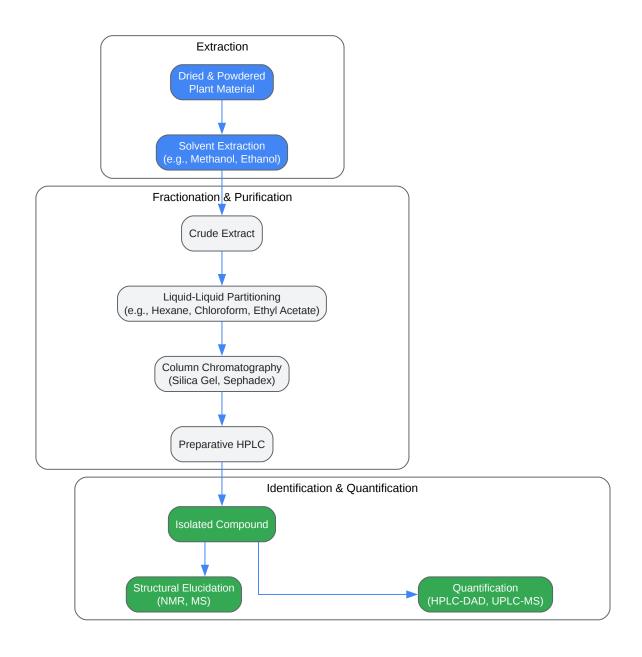
Compound Name	Plant Species	Family	Reference
5,6,7,4'- Tetramethoxyflavone	Nervilia concolor, Marrubium pergrinum, Cissus assamica, Clerodendranthus spicatus	Orchidaceae, Lamiaceae, Vitaceae, Lamiaceae	[13]
Quercetin 3,5,3',4'- tetramethyl ether	Gossypium hirsutum (Cotton)	Malvaceae	[14]
Eupalitin-3-O-β-D- galactopyranoside	Boerhavia diffusa	Nyctaginaceae	[15][16]

### **Experimental Protocols**

The isolation and characterization of tetramethoxyflavonols from plant matrices require a multistep approach. Below are generalized and specific protocols cited in the literature.

The following diagram illustrates a typical workflow for the extraction and isolation of tetramethoxyflavonols from plant material.





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Caption: General workflow for tetramethoxyflavonol isolation.

 Extraction: Dried and powdered leaves of Boerhavia diffusa are extracted with a suitable solvent.



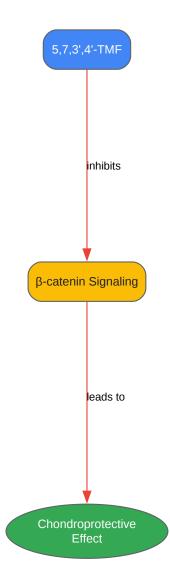
- Fractionation: The resulting dried extract is fractionated using solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- Isolation: The ethyl acetate fraction is dissolved in hot methanol and refrigerated overnight.
- Crystallization: The resulting solid is separated by filtration and recrystallized multiple times from hot methanol to yield pure eupalitin-3-O-β-D-galactopyranoside.
- Quantification: The purity and quantity of the isolated compound are determined using High-Performance Thin-Layer Chromatography (HPTLC). The validated HPTLC method uses a mobile phase of toluene:acetone:water (5:15:1 v/v).[16]
- Chromatography: Ultra-High-Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD) is employed for the separation and quantification of casticin.
- Column: An ODS (octadecylsilane) column is typically used.
- Mobile Phase: A gradient elution with a mixture of acetonitrile and water is used.
- Structural Elucidation: The structure of the isolated compound is confirmed using Nuclear Magnetic Resonance (NMR) analysis.

#### Signaling Pathways and Biological Activities

Tetramethoxyflavonols exert their biological effects by modulating various cellular signaling pathways.

This compound has been shown to exhibit chondroprotective activity by targeting the  $\beta$ -catenin signaling pathway.[3]





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Caption: 5,7,3',4'-TMF chondroprotective signaling pathway.

Casticin has been found to attenuate liver fibrosis by blocking the TGF- $\beta$ /SMAD signaling pathway.[6]



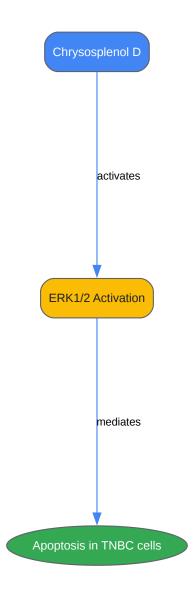


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Caption: Casticin's role in the TGF- $\beta$ /SMAD pathway.

In triple-negative breast cancer cells, Chrysosplenol D induces apoptosis through the activation of the ERK1/2 pathway.[11][12]





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Caption: Chrysosplenol D-induced apoptotic pathway.

#### Conclusion



This technical guide highlights that tetramethoxyflavonols are not exclusive to citrus fruits but are present in a diverse range of plant species. The compounds discussed, such as 5,7,3',4'-tetramethoxyflavone, casticin, and artemetin, exhibit significant and varied biological activities that warrant further investigation for drug development. The provided methodologies and pathway diagrams serve as a foundational resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery to explore the therapeutic potential of these non-citrus derived tetramethoxyflavonols.

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